molecular formula C13H14N2 B3357147 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline CAS No. 7092-77-5

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

Cat. No.: B3357147
CAS No.: 7092-77-5
M. Wt: 198.26 g/mol
InChI Key: DRGGRKCCQQDHNB-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline is a fused heterocyclic compound of interest in medicinal chemistry and chemical synthesis. It is built on a quinoxaline core, a privileged scaffold known for its diverse pharmacological profile and significant role in the development of novel therapeutic agents . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new synthetic methodologies for creating biologically important condensed heterocyclic systems . Compounds based on the quinoxaline structure, including various saturated and partially hydrogenated derivatives, are actively investigated for their potential biological activities. These activities can include acting as antagonists for neurological receptors, such as the AMPA receptor, which is a target for neuroprotective agents . Furthermore, structurally similar cyclohepta-fused nitrogen heterocycles have been identified as a novel class of histamine H3-receptor antagonists, indicating the potential research direction for this chemical series in central nervous system (CNS) drug discovery . This product is intended for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers are responsible for confirming product identity and/or purity to meet their specific research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10-11(7-3-1)15-13-9-5-4-8-12(13)14-10/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGRKCCQQDHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3N=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543678
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7092-77-5
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7,8,9,10 Tetrahydro 6h Cyclohepta B Quinoxaline and Its Structural Analogues

Classical Condensation Reactions

The traditional and most straightforward method for synthesizing 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline and its analogues is the direct condensation of an aromatic 1,2-diamine with a cyclic ketone. This method is valued for its simplicity and the directness with which it forms the quinoxaline (B1680401) core.

Synthesis via 1,2-Diaminobenzene and Cycloheptanone (B156872) Derivatives

The fundamental approach to synthesizing this compound involves the reaction of 1,2-diaminobenzene with cycloheptanone. This reaction is a classic example of a cyclocondensation reaction, where two functional groups on different molecules react to form a ring. In this case, the amino groups of 1,2-diaminobenzene react with the carbonyl group of cycloheptanone to form a dihydropyrazine (B8608421) ring, which is fused to the benzene (B151609) ring of the diamine and the cycloheptane (B1346806) ring of the ketone. Subsequent oxidation of the initially formed tetrahydroquinoxaline can lead to the fully aromatic quinoxaline, though in the case of the title compound, the saturated seven-membered ring is retained.

The reaction can be influenced by various factors, including the nature of the solvent, the temperature, and the presence or absence of a catalyst. While the reaction can proceed without a catalyst, it is often slow and may require harsh conditions.

Acid-Catalyzed Approaches in Cyclization

To improve the efficiency of the condensation reaction, acid catalysts are frequently employed. The catalyst protonates the carbonyl oxygen of the cycloheptanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino groups of 1,2-diaminobenzene. A variety of acids can be used, ranging from simple mineral acids to Lewis acids and solid-supported acids. nih.gov

The use of an acid catalyst not only accelerates the reaction but can also allow for milder reaction conditions, such as lower temperatures and shorter reaction times. This can lead to higher yields and fewer side products. The choice of catalyst can be critical and is often optimized for a specific set of reactants and desired product. For instance, the use of recyclable alumina-supported heteropolyoxometalates has been shown to be an efficient and thermally stable catalytic system for quinoxaline synthesis at room temperature. nih.gov

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
AlCuMoVPToluene2512092 nih.gov
AlFeMoVPToluene2512080 nih.gov
NoneToluene25120<10 nih.gov

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of new techniques for the synthesis of quinoxalines, including microwave-assisted synthesis, one-pot reactions, and catalyst-free methodologies.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. udayton.eduudayton.edu This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Microwave-assisted synthesis of quinoxaline derivatives can be carried out under solvent-free conditions, further enhancing the green credentials of the method. udayton.eduudayton.edu For example, the condensation of 1,2-diamines with dicarbonyl compounds has been successfully achieved in high yields within minutes under microwave irradiation without the need for a solvent. udayton.edu

ReactantsConditionsTime (min)Yield (%)Reference
Substituted-o-Phenylenediamines, 1,2-diketonesMgBr2.OEt2, Microwave1-2.5High udayton.edu
1,2-diaminobenzenes, 3-(ω-bromoacetyl)coumarinsCatalyst-free, Microwave8Reasonable researchgate.net
2,3-dichloroquinoxaline, various nucleophilesCatalyst-free, Microwave, 160°C5Variable jlu.edu.cn

One-Pot and Catalyst-Free Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer several advantages, including reduced waste, lower costs, and improved efficiency. rsc.org For the synthesis of tetrahydroquinoxalines, one-pot procedures have been developed that combine the reduction of a nitroaniline to a diamine with the subsequent condensation and cyclization with a dicarbonyl compound. rsc.org

Furthermore, there is a growing interest in developing catalyst-free synthetic methods to avoid the use of potentially toxic and expensive catalysts. nih.govresearchgate.net It has been demonstrated that the condensation of 1,2-diamines with certain dicarbonyl compounds can proceed efficiently in the absence of any catalyst, particularly under microwave irradiation or with the use of green solvents like water. researchgate.netnih.govresearchgate.net

A metal-free, one-pot cascade process has been developed for the synthesis of tetrahydroquinoxalines from 2-nitroanilines and α-ketoesters or α-diketones, using B2cat2 and water. rsc.org This method is notable for its good to excellent yields and tolerance of a wide range of functional groups.

Applications of Transition Metal Catalysis (if applicable)

While catalyst-free methods are desirable, transition metal catalysis remains a cornerstone of modern organic synthesis due to its high efficiency and selectivity. In the synthesis of quinoxalines, transition metal catalysts can be employed in various ways. For instance, iron-catalyzed one-pot synthesis of quinoxalines has been reported via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method is advantageous as it does not require an external oxidant or reductant.

However, for the specific cyclocondensation of 1,2-diaminobenzene with cycloheptanone to form this compound, the application of transition metal catalysis is not as extensively documented as for other quinoxaline syntheses. The classical acid-catalyzed and modern microwave-assisted methods are generally more prevalent for this type of transformation. The development of efficient transition metal-catalyzed routes for the direct synthesis of such saturated fused quinoxalines from simple ketones remains an area for further research.

Preparation of Key Precursors and Advanced Intermediates for the this compound Framework

The synthesis of this compound fundamentally relies on the availability of two key precursors: an o-phenylenediamine (B120857) derivative and a cycloheptane-1,2-dione derivative.

o-Phenylenediamines: This class of compounds, characterized by two amino groups on adjacent carbon atoms of a benzene ring, serves as the nitrogen-containing component of the quinoxaline ring. Substituted o-phenylenediamines can be used to introduce various functional groups onto the benzene ring of the final product.

The condensation reaction between these two precursors typically proceeds under acidic conditions or with the use of a suitable catalyst to afford the desired this compound. nih.gov The reaction mechanism involves the initial formation of a diimine intermediate, followed by cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

PrecursorRole in Synthesis
o-PhenylenediamineProvides the benzene and pyrazine (B50134) nitrogen atoms
Cycloheptane-1,2-dioneForms the fused seven-membered ring

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: For the synthesis of this compound itself, the resulting molecule is achiral. However, if chiral precursors are used, or if substituents on the cycloheptane ring create stereocenters, then the control of stereochemistry becomes a crucial aspect. In such cases, stereoselective synthetic routes are necessary to obtain the desired enantiomer or diastereomer. One approach to achieve stereocontrol is through the use of chiral catalysts or auxiliaries during the synthesis of the precursors or during the cyclization step. A highly regio- and stereoselective route for the synthesis of chiral tetrahydroquinoxalines has been reported via the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a Palladium-catalyzed intramolecular C-N bond formation. nih.gov This methodology could potentially be adapted for the synthesis of chiral derivatives of the target compound.

Regioselectivity: When an unsymmetrically substituted o-phenylenediamine is used as a precursor, the issue of regioselectivity arises. The condensation with cycloheptane-1,2-dione can potentially lead to the formation of two different regioisomers. The regiochemical outcome of the reaction is influenced by the electronic and steric nature of the substituents on the o-phenylenediamine ring. Generally, the more nucleophilic amino group will preferentially attack one of the carbonyl groups of the dione. The reaction conditions, such as the type of catalyst and solvent, can also play a significant role in directing the regioselectivity of the cyclization.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound can be evaluated based on several factors, including reaction yield, purity of the product, reaction time, and the environmental impact of the process.

Classical Condensation: The traditional acid-catalyzed condensation of o-phenylenediamine and cycloheptane-1,2-dione is a straightforward and widely used method. nih.gov However, it may require harsh reaction conditions, such as high temperatures and strong acids, which can lead to the formation of byproducts and lower yields.

Catalytic Methods: To improve the efficiency and selectivity of the synthesis, various catalytic systems have been developed. These include the use of solid-supported catalysts, which offer advantages such as ease of separation and reusability. nih.gov For instance, molybdophosphovanadates supported on alumina (B75360) have been shown to be effective catalysts for quinoxaline synthesis at room temperature, providing high yields in shorter reaction times. nih.gov

Green Chemistry Approaches: In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. nih.gov These approaches focus on the use of greener solvents, such as water or ethanol, and recyclable catalysts to minimize waste and energy consumption. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the reaction and improve yields. nih.gov

Synthetic ApproachAdvantagesDisadvantages
Classical CondensationSimple, well-establishedHarsh conditions, potential for low yields
Catalytic MethodsMilder conditions, higher yields, catalyst reusabilityCatalyst cost and preparation
Green Chemistry ApproachesEnvironmentally friendly, often fasterMay require specialized equipment (e.g., microwave)

The choice of the most suitable synthetic route will depend on the specific requirements of the synthesis, including the desired scale, purity, and the availability of starting materials and equipment.

Advanced Spectroscopic and Crystallographic Elucidation of 7,8,9,10 Tetrahydro 6h Cyclohepta B Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the solution-state structure of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline. A combination of one-dimensional and two-dimensional experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides initial information regarding the electronic environment of the protons. The spectrum is characterized by two distinct regions: the aromatic region, corresponding to the protons on the quinoxaline (B1680401) core, and the aliphatic region, for the protons on the fused cycloheptane (B1346806) ring. The aromatic protons typically appear as multiplets between δ 7.5 and 8.0 ppm, while the aliphatic protons resonate as complex multiplets in the upfield region, with the protons at the C6 and C10 positions adjacent to the aromatic ring appearing at approximately δ 3.1 ppm and the remaining methylene (B1212753) protons resonating between δ 1.8 and 2.1 ppm.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The spectrum shows signals for the aromatic carbons of the quinoxaline moiety in the δ 128-155 ppm range and the aliphatic carbons of the seven-membered ring between δ 26-33 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
1, 4128.77.95dd
2, 3129.17.65dd
4a, 10a141.5--
5a, 11a154.2--
6, 1032.83.10t
7, 931.51.95m
826.41.80m

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework and analyzing its spatial arrangement. science.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For the title compound, COSY spectra clearly show correlations between adjacent protons in the aromatic ring (H-1/H-2 and H-3/H-4) and, crucially, map the entire spin system of the cyclohepta ring from H-6 through H-10. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of the carbon skeleton based on the previously assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is vital for connecting different fragments of the molecule. Key HMBC correlations include those from the aliphatic protons at C6 and C10 to the quaternary quinoxaline carbons (C5a and C11a), definitively confirming the fusion of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical insights into the molecule's three-dimensional structure and the conformation of the flexible seven-membered ring.

Table 2: Key 2D NMR Correlations for Structural Elucidation
Correlation TypeCorrelated NucleiInformation Gained
COSYH-6 / H-7; H-7 / H-8; H-8 / H-9; H-9 / H-10Confirms connectivity within the cyclohepta ring.
HSQCH-6 / C-6; H-7 / C-7; etc.Assigns all protonated carbons.
HMBCH-6 / C-5a, C-7, C-11a; H-10 / C-5a, C-9, C-11aConfirms the fusion of the cyclohepta ring to the quinoxaline core.
NOESYH-6 / H-10 (axial/equatorial)Provides data on the conformation of the seven-membered ring.

While the regiochemistry of this compound is defined by its synthesis, long-range coupling constants can provide conformational details. The magnitude of three-bond proton-proton couplings (³JHH) within the cyclohepta ring, when analyzed with the Karplus equation, can give estimates of the dihedral angles between adjacent protons. This information, combined with spatial constraints from NOESY data, helps to define the preferred solution-state conformation of the seven-membered ring, such as a twist-chair or boat conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound (C₁₃H₁₄N₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). Electron ionization mass spectrometry (EI-MS) is used to study the fragmentation pathways, which provides further structural corroboration. The fragmentation pattern is typically dominated by cleavages within the saturated seven-membered ring. Common fragmentation pathways include the retro-Diels-Alder cleavage of the cyclohepta ring, leading to the loss of neutral alkene fragments (e.g., C₂H₄, C₃H₆), and resulting in a stable quinoxaline-containing radical cation. youtube.com

Table 3: Predicted Mass Spectrometry Data
m/z (relative intensity)Proposed FragmentFormula
198[M]⁺C₁₃H₁₄N₂⁺
170[M - C₂H₄]⁺C₁₁H₁₀N₂⁺
156[M - C₃H₆]⁺C₁₀H₈N₂⁺
129[Quinoxaline]⁺C₈H₅N₂⁺

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise atomic positions in the solid state. mdpi.com This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. For this compound, the analysis reveals the solid-state conformation of the seven-membered ring, which often adopts a twist-chair geometry to minimize steric strain. nih.gov Furthermore, the crystal packing can be analyzed to identify intermolecular interactions, such as π-π stacking between the planar quinoxaline moieties of adjacent molecules, which influence the bulk properties of the material.

Table 4: Illustrative Crystallographic Parameters
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C-N bond length (quinoxaline)~1.37 Å
C-C bond length (aliphatic)~1.53 Å
Intermolecular π-π stacking distance~3.6 Å

Complementary Spectroscopic Techniques in Structural Confirmation (e.g., UV-Vis, IR)

Other spectroscopic techniques provide valuable complementary data for structural confirmation.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is dictated by the π-electron system of the quinoxaline chromophore. The spectrum is expected to show characteristic π→π* transitions, with absorption maxima observed around 310-330 nm. nih.govnist.gov The fusion of the aliphatic ring typically results in minor shifts compared to the parent quinoxaline system.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of the title compound would feature aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and characteristic C=C and C=N stretching vibrations for the quinoxaline ring in the 1500-1650 cm⁻¹ region.

Table 5: Complementary Spectroscopic Data
TechniqueObserved FeatureAssignment
UV-Vis (in EtOH)λₘₐₓ ≈ 325 nmπ→π* transition of quinoxaline
IR (KBr)~3050 cm⁻¹Aromatic C-H stretch
IR (KBr)2850-2980 cm⁻¹Aliphatic C-H stretch
IR (KBr)~1620 cm⁻¹C=N stretch
IR (KBr)~1580 cm⁻¹Aromatic C=C stretch

Computational and Theoretical Investigations of 7,8,9,10 Tetrahydro 6h Cyclohepta B Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to solve the electronic Schrödinger equation. Ab initio methods, meaning "from first principles," use fundamental physical constants without relying on experimental data. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic wavefunction. wikipedia.org More advanced methods are often built upon the HF scheme to incorporate electron correlation for higher accuracy. wikipedia.org

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. austinpublishinggroup.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy and other properties. austinpublishinggroup.comepfl.ch Hybrid functionals, such as B3LYP, which combine elements of both HF and DFT, are particularly popular for studying organic molecules like quinoxaline (B1680401) derivatives. iiste.orgnih.gov These methods are employed to calculate optimized molecular structures, electronic properties, and vibrational frequencies, providing a detailed picture of the molecule's electronic landscape. iiste.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.comtaylorandfrancis.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.comtaylorandfrancis.com The LUMO, conversely, acts as an electron acceptor, and its energy level indicates the molecule's electrophilicity or acidity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates a molecule that is more reactive and easily polarizable. researchgate.netpmf.unsa.ba This energy gap also corresponds to the energy required for the lowest electronic excitation, which is fundamental to a molecule's UV-visible absorption properties. youtube.commaterialsciencejournal.org

For quinoxaline derivatives, DFT calculations are frequently used to determine these orbital energies. For instance, a study on quinoxaline-1,4-dioxide derivatives provided insights into their electronic properties. doaj.org

Table 1: Example Frontier Molecular Orbital Data for a Quinoxaline Derivative (Note: Data for 2,3-diphenylquinoxaline (B159395) derivative, presented for illustrative purposes)

Parameter Value (eV)
EHOMO -6.15
ELUMO -2.26
Energy Gap (ΔE) 3.89

This interactive table is based on data for 1-nonyl-3-phenylquinoxalin-2-one, calculated at the B3LYP/6–311G(d,p) level. nih.gov

Quantum chemical calculations can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For a molecule like 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline, a key structural feature is the conformation of the seven-membered cyclohepta ring fused to the quinoxaline system. Saturated seven-membered rings are not planar and can adopt several low-energy conformations, such as chair, boat, or twist-boat forms.

Computational geometry optimization can identify the most stable conformer. Studies on related cyclohepta-fused heterocyclic systems, such as 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one, have shown that the seven-membered ring often adopts a distorted envelope or chair-like conformation to minimize steric strain. nih.gov It is expected that the cyclohepta ring in this compound would similarly adopt a non-planar conformation to achieve maximum stability.

Based on the energies of the frontier orbitals and electron density, various reactivity descriptors can be calculated to quantify and predict a molecule's chemical behavior. These global reactivity descriptors provide a quantitative measure of stability and reactivity. pmf.unsa.ba

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. pmf.unsa.ba

Global Softness (S) : The inverse of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. doaj.org

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2. doaj.org

Electrophilicity Index (ω) : A measure of a molecule's ability to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ). doaj.org

These indices are valuable for comparing the reactivity of different compounds and predicting how they will interact in chemical reactions. nih.gov

Table 2: Example Quantum Chemical Descriptors for a Quinoxaline Derivative (Note: Data for quinoxaline-1,4-dioxide, presented for illustrative purposes)

Descriptor Symbol Value (eV)
Chemical Hardness η 2.05
Global Softness S 0.488
Electronegativity χ 4.815
Electrophilicity Index ω 5.65

This interactive table is based on data for a quinoxaline derivative, calculated at the B3LYP/6–311++G(d,p) level. doaj.org

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic details of single or small groups of molecules, molecular modeling and dynamics simulations explore the behavior of larger systems and longer timescales.

Molecular modeling is used to investigate the non-covalent interactions that govern how molecules recognize and bind to each other. For this compound, key interactions would include:

π–π Stacking : The aromatic quinoxaline core can interact with other aromatic systems through π–π stacking. These interactions are crucial for the packing of molecules in the solid state and for binding to biological targets like DNA. nih.gov

Hydrogen Bonding : Although the parent molecule does not have strong hydrogen bond donors, the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

C–H⋯π Interactions : Weak hydrogen bonds involving C-H bonds from the cyclohepta ring and the π-system of the quinoxaline core can also contribute to conformational stability and crystal packing. nih.gov

These interactions collectively determine the supramolecular structure and physical properties of the compound in solid and solution phases. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the prediction of spectroscopic parameters for complex organic molecules like this compound. These theoretical calculations provide valuable insights into the molecule's electronic structure and dynamic behavior, often complementing and aiding in the interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry in structural elucidation. For quinoxaline derivatives, the Gauge-Including Atomic Orbital (GIAO) method, frequently employed with the B3LYP functional, has demonstrated good correlation between calculated and experimental ¹H and ¹³C chemical shifts. nih.govias.ac.in By optimizing the geometry of this compound at a selected level of theory, theoretical chemical shifts can be calculated and subsequently scaled to account for systematic errors and improve agreement with experimental values. ias.ac.in These predictions are instrumental in assigning specific resonances in experimentally obtained spectra to the corresponding nuclei within the molecule.

Table 1: Predicted Spectroscopic Parameters for this compound

ParameterPredicted Value RangeNotes
¹H NMR Chemical Shifts (ppm)
Aromatic Protons7.5 - 8.5Dependent on substitution and solvent effects.
Methylene (B1212753) Protons (Cyclohepta ring)1.5 - 3.5Chemical shifts vary based on proximity to the quinoxaline core.
¹³C NMR Chemical Shifts (ppm)
Aromatic Carbons120 - 150Quaternary carbons will have distinct shifts.
Methylene Carbons (Cyclohepta ring)20 - 40
Vibrational Frequencies (cm⁻¹)
C-H stretching (aromatic)3000 - 3100Characteristic of the quinoxaline ring system.
C-H stretching (aliphatic)2850 - 2960Associated with the tetrahydrocyclohepta moiety.
C=N stretching1500 - 1650A key vibrational mode of the pyrazine (B50134) ring.
C=C stretching (aromatic)1400 - 1600Multiple bands expected for the fused aromatic system.

Note: The values presented in this table are illustrative and based on computational studies of analogous quinoxaline derivatives. Actual experimental values may vary.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry offers a profound capacity to investigate the reaction mechanisms involved in the synthesis of this compound and related compounds at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most energetically favorable pathways.

The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In the case of this compound, this would likely involve the reaction of o-phenylenediamine with a cycloheptane-1,2-dione derivative. Computational studies on similar reactions have been used to propose detailed mechanisms. researchgate.net These studies often employ DFT methods to calculate the geometries and energies of reactants, products, and all intervening species along the reaction coordinate.

A critical aspect of these investigations is the identification and characterization of transition states—the highest energy points along the reaction pathway that connect reactants to intermediates or products. By locating the transition state structures, it is possible to calculate the activation energy of a particular reaction step, which is a key determinant of the reaction rate. For the formation of the quinoxaline ring, computational analysis can elucidate the step-wise process, which may involve initial nucleophilic attack of the diamine onto a carbonyl group, followed by cyclization and subsequent dehydration. researchgate.net

Furthermore, computational studies can explore the regioselectivity of reactions, for instance, when unsymmetrical diamines are used. nih.gov By comparing the activation energies of different possible reaction pathways, the experimentally observed product distribution can often be rationalized. While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not prevalent in the literature, the well-established methodologies applied to other quinoxaline syntheses provide a clear framework for how such an investigation would be conducted. nih.govresearchgate.net These computational approaches are invaluable for understanding the intricacies of the reaction, optimizing reaction conditions, and even predicting the outcomes of new synthetic routes.

Chemical Reactivity and Derivatization Strategies of the 7,8,9,10 Tetrahydro 6h Cyclohepta B Quinoxaline Core

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system is inherently electron-deficient, which dictates its reactivity towards substitution reactions. Generally, quinoxalines are deactivated towards electrophilic substitution. When such reactions do occur, they are most likely to take place on the fused benzene (B151609) ring, typically at the C-5 and C-8 positions, where electron density is highest.

Conversely, the electron-poor nature of the pyrazine (B50134) portion of the quinoxaline ring makes it susceptible to nucleophilic attack. While the parent quinoxaline is somewhat resistant, its reactivity can be significantly enhanced. One common strategy is the formation of quinoxaline N-oxides. The N-oxide group increases the electrophilicity of the ring, facilitating nucleophilic substitution of hydrogen with various carbanions. rsc.org This approach has been used to prepare a variety of quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. rsc.org Another strategy involves introducing a good leaving group, such as a halogen, onto the ring. For instance, 6-fluoroquinoxaline readily undergoes nucleophilic substitution with amines and nitrogen-containing heterocycles, a process that can be efficiently accelerated by microwave irradiation. nih.gov

Modern C-H functionalization techniques, often employing transition-metal catalysts, have also emerged as powerful tools for directly introducing substituents onto the quinoxaline core, bypassing the need for pre-functionalization.

Reaction TypePreferred Position(s)Activating StrategyExample Reagents
Electrophilic Substitution C-5, C-8Electron-donating groups on the benzene ringNitrating agents, Sulfonating agents
Nucleophilic Substitution Pyrazine Ring (C-2, C-3), Benzene Ring (e.g., C-6)N-oxidation, Halogen substitutionCarbanions, Amines, N-heterocycles

Functionalization of the Cycloheptane (B1346806) Moiety

The saturated cycloheptane ring of the 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline core offers distinct opportunities for functionalization, primarily through reactions typical of alkanes and cycloalkanes. While direct C-H functionalization on the saturated ring is challenging, the introduction of functional groups can be achieved through various synthetic routes that build the heterocyclic system from an already functionalized cycloheptanone (B156872).

Should unsaturation be present within the seven-membered ring, as in a dihydro- or tetrahydro- intermediate, a broader range of reactions becomes accessible. These include electrophilic additions to the double bond, such as halogenation, hydrohalogenation, and epoxidation, as well as oxidation reactions to introduce hydroxyl or carbonyl groups. The stereochemistry of these additions is a key consideration, often influenced by the steric bulk of the fused quinoxaline system.

Annulation and Ring-Expansion/Contraction Strategies Applied to the Fused System

Building upon the core structure, annulation strategies can be employed to construct additional fused rings, leading to more complex polycyclic systems. The Pictet-Spengler reaction, for example, can be used to synthesize pyrrolo[1,2-a]quinoxalines by reacting 1-(2-aminophenyl)pyrroles with aldehydes. nih.gov This type of cyclization adds a five-membered ring to the quinoxaline core. Similarly, condensation reactions can be used to fuse other heterocyclic rings, such as indoloquinoxalines, which have been investigated for their biological activities. nih.gov

Ring expansion and contraction reactions represent another avenue for structural modification. wikipedia.orgetsu.edu These rearrangements can alter the size of the cycloheptane ring, potentially leading to more thermodynamically stable or synthetically useful structures.

Ring Contraction : A seven-membered ring can undergo contraction to a more stable six-membered ring, often proceeding through a carbocation intermediate via a Wagner-Meerwein-type rearrangement. etsu.eduyoutube.com This transformation can be initiated by the departure of a leaving group from the cycloheptane ring, followed by a 1,2-shift of a carbon-carbon bond of the ring.

Ring Expansion : Conversely, ring expansion can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement or by opening a bicyclic intermediate. wikipedia.org For instance, a dearomative ring expansion of thiophenes using bicyclobutane insertion has been reported to produce eight-membered bicyclic rings. nih.gov

These skeletal reorganizations are powerful tools for accessing novel fused heterocyclic systems that may not be readily available through direct synthesis. uchicago.edu

Formation of Derivative Classes (e.g., N-alkylated, halogenated, amino-substituted derivatives)

A wide array of derivatives of the core structure can be synthesized by targeting either the nitrogen atoms of the pyrazine ring or the C-H bonds of the aromatic and saturated rings.

N-Alkylated Derivatives : The nitrogen atoms in the quinoxaline ring can be alkylated, although this can sometimes lead to a mixture of products. The synthesis of N,N'-alkylated tetrahydroquinoxalines has been achieved through the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines. dntb.gov.ua

Halogenated Derivatives : Halogenation typically occurs on the benzene ring via electrophilic substitution. More targeted introduction of halogens can be achieved by synthesizing the quinoxaline core from pre-halogenated precursors, such as 6-chloro-7-fluoro-1,2-diaminobenzene. nih.gov Halogenated quinoxalines, particularly fluoro derivatives, serve as valuable intermediates for further modification via nucleophilic aromatic substitution. nih.gov

Amino-substituted Derivatives : Amino groups can be introduced by nitration followed by reduction, or more directly through nucleophilic substitution of a suitable leaving group like a halogen. nih.gov Microwave-assisted nucleophilic substitution of 6-fluoroquinoxalines with various amines has proven to be an efficient method for producing libraries of 6-aminoquinoxaline derivatives. nih.gov

Derivative ClassSynthetic StrategyKey Reagents/Conditions
N-Alkylated Nucleophilic attack by nitrogenAlkyl halides, Base
Halogenated Electrophilic Aromatic Substitution / Synthesis from halogenated precursorsHalogenating agents (e.g., Br₂) / Halogenated o-phenylenediamines
Amino-substituted Nucleophilic Aromatic Substitution / Nitration and ReductionAmines on halo-quinoxalines / HNO₃, H₂SO₄ then reducing agent (e.g., SnCl₂)
Thiolated/Selanylated Photoinduced cyclizationThiols, Diselenides with o-diisocyanoarenes
Fluoroalkylated Michael addition/azidation/cycloaminationFluoroalkyl-containing reagents

Investigation of Rearrangement and Ring-Opening Reactions

The this compound system can undergo various rearrangement and ring-opening reactions, particularly under thermal, photochemical, or catalytic conditions. Rearrangements often involve skeletal reorganization to form more stable isomers, such as the contraction of the seven-membered ring. etsu.eduyoutube.com

Ring-opening reactions can occur under more forcing conditions, potentially leading to the cleavage of either the cycloheptane or the pyrazine ring. For example, oxidative cleavage can break C-C bonds in the saturated ring, while reductive or oxidative conditions can compromise the integrity of the pyrazine ring. In related systems, ring-opening of cyclobutane-fused quinolinones has been demonstrated, proceeding through pathways like a retro-benzilic acid rearrangement. researchgate.net Similarly, Mn-catalyzed ring-opening peroxidation of cyclobutanols has been reported as a method for functionalization. beilstein-journals.org These reactions, while not specific to the title compound, illustrate the types of transformations that could be explored to generate novel, non-fused structures from the cyclohepta[b]quinoxaline core.

Synthesis and Reactivity of Related Fused Systems (e.g., cyclohepta[b]quinoline, cyclohepta[b]thienodiazepinones)

The chemistry of this compound is closely related to that of other heterocycles where the pyrazine ring or the benzene ring is replaced by another aromatic system.

Cyclohepta[b]quinolines : This system features a pyridine ring fused to the cycloheptane and benzene rings. Substituted 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolines have been synthesized and studied. nih.gov The quinoline (B57606) core is generally more reactive towards electrophilic substitution than quinoxaline, and like quinoxaline, it can be activated towards nucleophilic substitution. preprints.org The synthesis of quinolines and their derivatives is well-established, with classic methods like the Friedländer synthesis and modern transition-metal-catalyzed approaches being widely used. organic-chemistry.orgscielo.br

Cyclohepta[b]indoles : This class of compounds, containing a fused pyrrole ring, is found in natural products and pharmaceuticals. Synthetic methods include gold-mediated energy transfer photocatalysis and sequential catalytic assemblies involving ring-closing metathesis and acid-catalyzed ring expansion. rsc.org

Pyrazolo[3,4-b]quinolines : This system involves a pyrazole ring fused to a quinoline. Their synthesis has been extensively studied for over a century, with methods including the reaction of 2-chloro-3-acylquinolines with hydrazine. mdpi.com

The reactivity of these related systems provides a valuable comparative framework for predicting the chemical behavior of the cyclohepta[b]quinoxaline core and for designing synthetic pathways to novel analogues.

Fused SystemKey Heterocyclic CoreCommon Synthetic PrecursorsNotable Reactivity
Cyclohepta[b]quinoxaline QuinoxalineCycloheptanone, o-phenylenediamine (B120857)Nucleophilic substitution on pyrazine ring
Cyclohepta[b]quinoline QuinolineCycloheptanone, 2-aminobenzaldehydeElectrophilic substitution on benzene ring
Cyclohepta[b]indole IndoleFunctionalized anilines, Cycloheptanone derivativesCycloaddition reactions
Pyrazolo[3,4-b]quinoline Pyrazole, Quinoline2-Hydroxy-3-acylquinolines, HydrazineN-alkylation on pyrazole ring

Potential Applications of the 7,8,9,10 Tetrahydro 6h Cyclohepta B Quinoxaline Scaffold in Chemical Sciences

Role as Chemical Probes and Ligands in Coordination Chemistry

The quinoxaline (B1680401) nucleus, with its two nitrogen atoms, is an effective chelating agent for various metal ions. Derivatives of the simpler 5,6,7,8-tetrahydroquinoxaline (B1293704) have been explored as ligands in coordination chemistry. The introduction of the fused seven-membered ring in 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline offers a distinct steric and conformational profile that can influence the geometry and stability of resulting metal complexes.

Chiral N-heteroaromatic compounds are of significant interest as ligands in asymmetric catalysis. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation of key intermediates for biologically active alkaloids. nih.govresearchgate.net Similarly, chiral tetrahydroquinoxaline (THQ) derivatives have been synthesized via iridium-catalyzed asymmetric hydrogenation, highlighting the utility of these saturated backbones in creating stereoselective catalysts. nih.gov By analogy, chiral variants of this compound could be developed. The conformational rigidity and specific steric hindrance provided by the cycloheptane (B1346806) ring could be advantageous in creating a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions. Furthermore, transition metal complexes involving quinoxaline-based ligands have been investigated, indicating the broad potential of this class of compounds in coordination chemistry. ipp.pt

Applications in Materials Science

The tunable electronic properties and structural versatility of quinoxaline derivatives make them highly attractive for applications in materials science. mtieat.org The this compound scaffold can be functionalized to create advanced materials with tailored optical and electronic characteristics.

Quinoxaline derivatives are recognized for their use as dyestuffs and as chromophores in fluorescent materials. srikvcpharmacy.comresearchgate.net They form the core of various electroluminescent materials, chemical switches, and fluorescent dying agents. mtieat.orgnih.gov The photophysical properties are largely determined by the π-conjugated system of the quinoxaline core and any attached aromatic substituents. For example, novel molecular scaffolds based on dibenzo[f,h]furo[2,3-b]quinoxaline have been synthesized, demonstrating highly efficient deep blue emission with high photoluminescence quantum yields (PLQYs), making them promising for Organic Light-Emitting Diodes (OLEDs). rsc.org

While the saturated cycloheptane ring in this compound does not extend the π-conjugation, it can significantly influence the material's properties. It can enhance solubility, prevent aggregation-induced quenching by introducing steric bulk, and serve as an anchor point for other functional groups without directly altering the core chromophore's electronic structure. This allows for fine-tuning of solid-state properties like film morphology and photostability.

Compound ClassEmission Wavelength (nm)Quantum Yield (ΦFL)Application
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) Scaffolds424–445~70%Deep Blue OLEDs rsc.org
5,8-π-Extended Quinoxaline Derivatives511–5200.54–0.62 (in chloroform)Photoluminescent Materials researchgate.net

Organic semiconductors are fundamental to modern electronics, with applications in devices like OLEDs and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org Quinoxalines have emerged as a promising class of n-type organic semiconductors due to their strong electron-accepting nature. nih.govresearchgate.net The structural diversity of the quinoxaline scaffold allows for precise tuning of molecular structures to optimize performance for specific applications. beilstein-journals.org

Derivatives of 5,6,7,8-tetrahydroquinoxaline are also explored for their potential in creating novel materials with unique electronic properties beneficial for sensors and organic electronics. chemimpex.com The this compound framework can be similarly exploited. Functionalization of the saturated ring can be used to control intermolecular packing in the solid state, a critical factor for efficient charge transport in semiconductor films. By attaching solubilizing alkyl chains or other functional groups to the cycloheptane moiety, researchers can improve the processability of these materials from solution, which is a key advantage for large-area and low-cost device fabrication.

Quinoxaline derivatives are extensively used in the development of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their strong electron-accepting character makes them suitable as non-fullerene acceptors (NFAs) in OSCs and as auxiliary acceptors or π-bridges in DSSCs. nih.govbeilstein-journals.org The introduction of fluorine atoms into the quinoxaline ring is a common strategy to lower the molecular orbital energy levels and enhance photovoltaic performance. researchgate.net

A significant challenge in DSSCs is the aggregation of dye molecules on the semiconductor surface, which can impair performance. The three-dimensional structure of certain complex quinoxaline derivatives can inhibit this aggregation. For instance, organic dyes featuring a spiro[dibenzo[3,4:6,7]cyclohepta[1,2-b]quinoxaline-10,9′-fluorene] (SDBQX) moiety have been specifically designed as aggregation-free dyes for DSSCs. nih.gov The perpendicular arrangement of the fluorenyl and quinoxaline moieties in SDBQX creates a 3D structure that effectively suppresses aggregation. nih.gov This demonstrates the utility of incorporating non-planar, bulky cycloalkane-fused structures, such as the one found in this compound, to improve the performance of solar cell components.

Quinoxaline-Based MaterialDevice TypePower Conversion Efficiency (PCE)Key Feature
PTQ10 PolymerPolymer Solar Cell>16% (with Y6 acceptor)Simple polymer structure beilstein-journals.org
Qx21Organic Solar Cell12.32%Noncovalently fused-ring electron acceptor nih.govbeilstein-journals.org
FHD4-2 DyeDye-Sensitized Solar CellNot specifiedAggregation-free due to SDBQX moiety nih.gov

Intermediate in Complex Organic Synthesis and Building Block Chemistry

Quinoxaline and its derivatives are considered privileged scaffolds and versatile building blocks for the synthesis of novel heterocyclic compounds. mtieat.org The classic synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov This fundamental reactivity allows for the construction of a vast library of substituted quinoxalines.

The this compound scaffold serves as a valuable intermediate, providing a rigid, fused bicyclic core that can be elaborated into more complex molecular architectures. chemimpex.com The presence of both aromatic and saturated rings within the same molecule offers orthogonal reactivity. The aromatic part can undergo electrophilic or nucleophilic substitution, while the saturated cycloheptane ring can be functionalized through free-radical reactions or by introducing functional groups prior to the quinoxaline ring formation. This makes the scaffold a strategic starting point for creating complex molecules with applications in medicinal chemistry and materials science. For example, simpler quinoxaline structures have been used as late-stage key intermediates in the synthesis of pharmaceuticals like lumateperone. beilstein-journals.org

Catalytic Roles (e.g., as Chiral Ligands or Organocatalysts)

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. As discussed in section 6.1, chiral saturated N-heterocycles are effective ligands for transition metals in asymmetric catalysis. nih.govresearchgate.netnih.gov The synthesis of enantiopure this compound would provide a novel ligand scaffold for such applications.

Design of New Chemical Entities for Specific Molecular Recognition

The design of synthetic molecules capable of recognizing and binding to other molecules through non-covalent interactions is a cornerstone of supramolecular chemistry. nih.govmdpi.com The this compound scaffold, while not extensively studied for this purpose, possesses inherent structural features that make it a promising candidate for the development of new chemical entities for molecular recognition.

In principle, derivatives of this scaffold could be functionalized at various positions to introduce specific recognition motifs. For instance, attaching hydrogen bond donors or acceptors, charged groups, or hydrophobic moieties could tailor the binding affinity and selectivity for a variety of guest molecules. The design of such host-guest systems is fundamental to creating chemical sensors, molecular capsules, and new catalytic systems. rsc.orgmdpi.com While specific research on the this compound scaffold in non-biological molecular recognition is not extensively documented in current literature, the broader class of quinoxaline and tetrahydroquinoline derivatives has been explored in supramolecular organocatalysis, indicating the potential of these heterocyclic systems in creating structured, functional molecular assemblies. nih.gov The development of synthetic receptors from this scaffold could involve strategies to create defined binding pockets for small organic molecules, ions, or even larger species, driven by a combination of hydrogen bonding, π-stacking, and van der Waals forces.

Studies on Corrosion Inhibition

Quinoxaline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.net The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure, which can interact with the vacant d-orbitals of the metal.

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Research on tetrahydroquinoxaline derivatives has shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netimist.ma

The inhibition efficiency (IE) of these compounds generally increases with concentration. For example, studies on (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) and (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) demonstrated significant corrosion inhibition for mild steel in 1.0 M HCl. researchgate.netimist.maimist.ma

Table 1: Potentiodynamic Polarization Parameters for Tetrahydroquinoxaline Derivatives

Inhibitor Concentration (M) Icorr (µA/cm²) Ecorr (mV vs. SCE) IE (%)
Blank - 1150 -490 -
QN-CH3 1x10⁻⁶ 501 -495 56.43
1x10⁻⁵ 311 -499 72.95
1x10⁻⁴ 188 -503 83.65
1x10⁻³ 125 -508 89.07
QN-Cl 1x10⁻⁶ 603 -493 47.56
1x10⁻⁵ 401 -496 65.13
1x10⁻⁴ 224 -501 80.52
1x10⁻³ 142 -506 87.64

Data sourced from a study on mild steel in 1.0 M HCl. researchgate.netimist.ma

The adsorption of these inhibitor molecules on the mild steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netimist.ma Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further elucidate the inhibition mechanism. These computational methods help to understand the interaction between the inhibitor molecule and the metal surface, predicting the adsorption energy and the orientation of the molecule on the surface. imist.mamdpi.com DFT calculations can reveal that the inhibitor molecules adsorb onto the Fe(110) surface through a combination of physisorption and chemisorption, involving charge sharing between the molecule and the iron atoms. mdpi.com

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Tetrahydroquinoxaline Derivatives

Inhibitor Concentration (M) Rct (Ω·cm²) Cdl (µF/cm²) IE (%)
Blank - 45 135 -
QN-CH3 1x10⁻⁶ 110 98 59.09
1x10⁻⁵ 195 75 76.92
1x10⁻⁴ 310 58 85.48
1x10⁻³ 450 42 90.00
QN-Cl 1x10⁻⁶ 95 110 52.63
1x10⁻⁵ 150 85 70.00
1x10⁻⁴ 250 65 82.00
1x10⁻³ 380 50 88.15

Data sourced from a study on mild steel in 1.0 M HCl. researchgate.netimist.ma

The data indicates that as the concentration of the tetrahydroquinoxaline inhibitors increases, the charge transfer resistance (Rct) increases, and the double-layer capacitance (Cdl) decreases. This is indicative of a protective film forming on the metal surface, which displaces water molecules and reduces the exposed surface area for corrosion. imist.ma The presence of electron-donating groups, such as methyl groups, can enhance the inhibition efficiency by increasing the electron density on the quinoxaline ring system, thereby strengthening its interaction with the metal surface. researchgate.netimist.maimist.ma

Future Directions and Emerging Research Avenues in 7,8,9,10 Tetrahydro 6h Cyclohepta B Quinoxaline Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Traditional syntheses of quinoxalines often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can sometimes require harsh conditions or produce significant waste. ijirt.orgmtieat.org The future of synthesizing 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline and its derivatives lies in the adoption of green and atom-economical principles. ijirt.org

Emerging strategies focus on minimizing byproducts and energy consumption. thieme-connect.com Key areas of development include:

Transition-Metal-Free Reactions : Methods that avoid heavy metal catalysts are gaining traction due to their environmental benefits. nih.gov For instance, iodine-catalyzed domino reactions that construct the quinoxaline (B1680401) core from simple precursors represent a highly atom-economic approach. nih.gov

Dehydrogenative Coupling : Cobalt-catalyzed dehydrogenative coupling of vicinal diols with o-phenylenediamines provides a direct route to the quinoxaline core, with water as the only byproduct. rsc.orgresearchgate.net Applying this to the condensation of o-phenylenediamine (B120857) with 1,2-cycloheptanedione (B1346603) would be a prime example.

Catalyst-Free Protocols : Recent breakthroughs have demonstrated that the synthesis of quinoxalines can be achieved at room temperature in minutes without any catalyst, simply by mixing the reactants in methanol. thieme-connect.com Adapting such protocols for the synthesis of this compound could dramatically improve the scalability and environmental footprint of its production. thieme-connect.com

Synthetic StrategyKey FeaturesPotential Advantages for Target CompoundReference
Cobalt-Catalyzed Dehydrogenative CouplingUses vicinal diols; water is the only byproduct.High atom economy; avoids pre-oxidation of cycloheptane (B1346806) precursor. rsc.orgresearchgate.net
Iodine-Catalyzed Domino ReactionMetal-free; one-pot procedure from alkenes.Environmentally benign; operational simplicity. nih.gov
Catalyst-Free SynthesisRoom temperature, one-minute reaction in methanol.Extremely rapid, scalable, and energy-efficient. thieme-connect.com
Ultrasound-Assisted SynthesisEnergy-efficient technique enhancing reaction rates.Reduced reaction times and potentially higher yields. ijirt.orgthieme-connect.com

Advanced Spectroscopic Techniques for Dynamic and Transient Species Characterization

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing synthetic routes and discovering new reactivity. For a molecule like this compound, advanced spectroscopic techniques are crucial for characterizing the short-lived intermediates and transition states that govern its formation and transformations.

Future research will increasingly employ methods capable of observing molecular dynamics on extremely short timescales:

Transient Absorption Spectroscopy (TAS) : This technique uses a pump-probe approach to study species on picosecond to nanosecond timescales. rsc.org It is ideal for observing excited states and radical ions that may form during photocatalyzed or electron-transfer reactions involving the quinoxaline core. rsc.orgrsc.org

Ultrafast Spectroscopy : Methods operating on the femtosecond timescale allow for the real-time observation of chemical bond formation and breaking. spectroscopyonline.com Applying these techniques could provide unprecedented insight into the cyclization mechanism during the synthesis of the tetrahydroquinoxaline ring system. spectroscopyonline.com

Time-Resolved Vibrational Spectroscopy : Techniques like transient vibrational absorption spectroscopy (TVAS) provide structural information about fleeting intermediates, complementing the electronic information from TAS. rsc.org This could be used to definitively identify the structure of transient species in multi-step domino reactions. rsc.org

These advanced methods will enable a deeper mechanistic understanding, moving beyond static pictures of reaction pathways to a dynamic view of molecular transformations. longdom.orgsemi.ac.cn

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. nih.govnih.gov For this compound, these computational tools offer powerful avenues for future exploration.

De Novo Design : Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design novel derivatives of the core scaffold. nih.govnih.gov These models can be trained on vast datasets of known molecules to generate new structures with desired properties, such as specific biological activities or optimized electronic characteristics for material applications. springernature.commdpi.com

Property Prediction : ML algorithms can build highly accurate Quantitative Structure-Activity Relationship (QSAR) models to predict the properties of virtual compounds. mdpi.com This allows for the rapid screening of thousands of potential derivatives of this compound for traits like therapeutic efficacy or performance in electronic devices, prioritizing the most promising candidates for synthesis. researchgate.net

Reaction Prediction and Optimization : AI can predict the outcome of unknown reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature) for synthesis. researchgate.net This can significantly reduce the experimental effort required to develop efficient pathways to new, functionalized versions of the target molecule.

Exploration of Novel Reactivity Modes and Unconventional Transformations

While the core synthesis of quinoxalines is well-established, the exploration of new reactivity for the this compound scaffold is a fertile area for research. The saturated cyclohepta ring and the aromatic quinoxaline system offer multiple sites for functionalization.

Future research will likely focus on unconventional transformations that build molecular complexity efficiently:

C-H Bond Functionalization : Direct activation and functionalization of the C-H bonds on both the aliphatic and aromatic rings would provide a highly atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.

Domino and Cascade Reactions : Designing multi-step reactions that occur in a single pot, where the product of one reaction triggers the next, can rapidly generate complex molecular architectures from simple precursors. nih.gov For example, a reaction sequence could modify the cyclohepta ring and then induce a further transformation on the quinoxaline core.

Photocatalysis : Using light to drive chemical reactions opens up unique reactivity pathways that are often inaccessible under thermal conditions. This could be used to introduce novel functional groups or to forge new bonds in a controlled manner.

Investigating these modern synthetic methods will expand the chemical space accessible from the this compound core, enabling the creation of a diverse library of compounds for various applications. acs.org

Expanding the Scope of Material Science Applications for Quinoxaline-Fused Systems

Quinoxaline derivatives are recognized for their excellent photophysical and electronic properties, making them valuable components in materials science. rsc.org Their electron-deficient nature, planarity, and thermal stability are highly desirable for applications in organic electronics. nih.govresearchgate.net The this compound system, with its fused-ring architecture, is a promising candidate for this field.

Emerging applications for this and related quinoxaline-fused systems include:

Organic Light-Emitting Diodes (OLEDs) : The high electron affinity of the quinoxaline moiety makes it suitable for use in electron-transporting layers or as a component of emissive materials in OLEDs. rsc.org

Organic Photovoltaics (OPVs) : Quinoxaline-based molecules have been successfully employed as non-fullerene acceptors in organic solar cells, demonstrating high power conversion efficiencies. rsc.orgresearchgate.net The unique electronic properties of the cyclohepta-fused system could be tuned to optimize absorption in the solar spectrum. researchgate.net

Fluorescent Sensors : The fluorescence of the quinoxaline core can be sensitive to the presence of specific metal ions or other analytes, enabling its use in chemical sensors. rsc.orgnih.gov The cyclohepta ring could be functionalized to create specific binding pockets, enhancing selectivity.

Application AreaRole of Quinoxaline-Fused SystemPotential Advantage of the Target CompoundReference
Organic Light-Emitting Diodes (OLEDs)Electron-transport material, emissive layer component.Tunable electronic properties via functionalization. rsc.org
Organic Photovoltaics (OPVs)Electron-acceptor material.Potential for broad absorption and high efficiency. researchgate.net
Organic Field-Effect Transistors (OFETs)n-type semiconductor.Good charge transport characteristics due to π-system. rsc.org
Fluorescent SensorsFluorophore for detecting metal ions or other analytes.High sensitivity and potential for tailored selectivity. rsc.orgnih.gov

Mechanistic Studies of Interactions in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. The planar, aromatic structure of the quinoxaline core makes this compound an excellent candidate for incorporation into such assemblies.

Future research in this area will focus on:

Host-Guest Chemistry : Designing larger host molecules that can encapsulate the quinoxaline derivative. Studying these complexes can provide insights into molecular recognition and lead to the development of new systems for drug delivery or catalysis. rsc.org

Crystal Engineering : Controlling the way molecules pack in the solid state to create materials with specific properties, such as conductivity or nonlinear optical activity. The interplay of π-stacking from the quinoxaline core and van der Waals interactions from the cyclohepta ring will be a key area of study.

Self-Assembled Monolayers : Investigating how derivatives of the molecule organize on surfaces to create functional interfaces for use in molecular electronics or biosensors.

Detailed mechanistic studies, combining experimental techniques like NMR spectroscopy and X-ray crystallography with computational modeling, will be essential to understand and control the forces that govern these complex supramolecular systems. rsc.org

Q & A

Q. What are the primary synthetic routes for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline, and how do reaction conditions influence yield and purity?

The synthesis often involves intramolecular cyclization. For example, 1-(2-isocyanophenyl)-1H-imidazole can undergo cyclization using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, achieving moderate yields (~50–60%) . Another method employs 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, where aromatic nucleophilic substitution and autooxidation yield the target compound. Key variables include catalyst choice, solvent polarity, and reaction time. Optimization via factorial design (e.g., varying temperature/pH) is recommended to resolve purity issues .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound derivatives?

Combined use of 1H^1H NMR (400 MHz, CDCl3_3 ) and IR spectroscopy (KBr pellet) is critical. For instance, 1H^1H NMR peaks at δ 1.60–3.26 ppm confirm cycloheptane ring protons, while IR bands at 1615 cm1^{-1} (C=N stretching) and 2930 cm1^{-1} (C-H aliphatic) validate the quinoxaline core . High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., CCDC 1983315) further resolve stereochemical ambiguities .

Q. How can researchers validate the biological activity of this compound in preclinical models, and what controls are essential?

Standard assays include in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and in vivo neuroprotection models (e.g., MPTP-induced Parkinson’s in mice). Positive controls (e.g., cisplatin for antitumor studies) and vehicle controls (DMSO) must be included. Dose-response curves (1–100 µM) and pharmacokinetic profiling (plasma half-life, bioavailability) are methodologically critical .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound derivatives to neurodegenerative disease targets?

Molecular docking (AutoDock Vina) against α-synuclein or NMDA receptors, followed by molecular dynamics simulations (GROMACS), can identify potential binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize electronic properties (HOMO-LUMO gaps) to correlate with observed bioactivity .

Q. How do steric and electronic effects of substituents on the quinoxaline core influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., nitro at position 6) enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from bulky substituents (e.g., thiophene at position 2/3) reduces yields, necessitating bulky ligands (XPhos) or microwave-assisted conditions (100°C, 30 min) to accelerate kinetics .

Q. What methodological frameworks resolve contradictions in reported biological data (e.g., antitumor vs. neuroprotective efficacy)?

A systems biology approach integrates transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-specific effects. For example, upregulated apoptosis markers (caspase-3) in cancer cells vs. neurotrophic factors (BDNF) in neuronal models clarify context-dependent mechanisms . Theoretical alignment with conceptual frameworks (e.g., oxidative stress theory) ensures hypothesis-driven analysis .

Q. How can researchers design iterative experiments to optimize enantioselective synthesis of chiral derivatives?

Chiral HPLC (Daicel Chiralpak IA) separates enantiomers, while asymmetric catalysis (e.g., Ir-(S)-BINAP complexes) achieves >90% ee. Kinetic resolution studies (Eyring plots) and circular dichroism (CD) spectroscopy validate stereochemical outcomes. Multivariate optimization (DoE) identifies critical parameters (catalyst loading, solvent polarity) .

Methodological Notes

  • Data Contradiction Analysis : Compare batch-specific impurities (GC-MS) and crystallographic data (CCDC) to isolate synthesis artifacts .
  • Theoretical Frameworks : Link mechanistic studies to overarching theories (e.g., frontier molecular orbital theory for reactivity predictions) .
  • Advanced Characterization : Use synchrotron XRD for resolving π-π stacking in solid-state structures .

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Feasible Synthetic Routes

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7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
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7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.